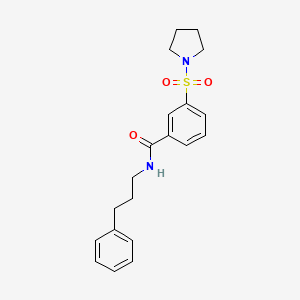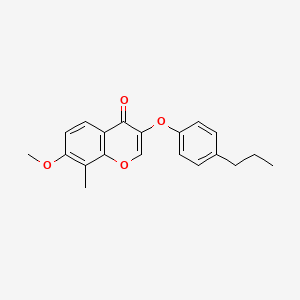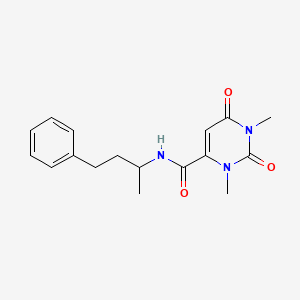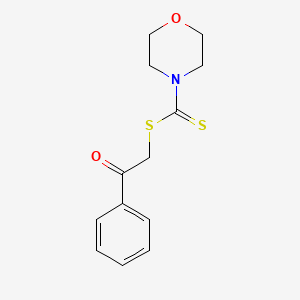![molecular formula C14H13F3N2O3 B5639747 N,N-dimethyl-5-{[2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]methyl}-2-furamide](/img/structure/B5639747.png)
N,N-dimethyl-5-{[2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]methyl}-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related furan and pyridine derivatives typically involves complex organic reactions. For instance, the synthesis of N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles based on a furan-pyridine intermediate highlights the intricate steps required to introduce various functional groups onto a furan-pyridine backbone, including alkylation and cyclization reactions under both acidic and basic conditions (El-Essawy & Rady, 2011).
Molecular Structure Analysis
Structural analyses, such as crystallography and computational chemistry, are crucial for understanding the geometric and electronic structure of furan and pyridine derivatives. A study focusing on the crystal structure and Hirshfeld surface analysis of a pincer-type compound featuring pyridine units reveals the importance of analyzing molecular packing, hydrogen bonding, and electronic distribution to grasp the molecule's behavior and interaction potential (Ayiya & Okpareke, 2021).
Chemical Reactions and Properties
Chemical reactivity and the functionalization of furan and pyridine rings can significantly alter a compound's chemical properties. For example, the Reissert-Henze reaction has been used to cyanate and further functionalize furo[3,2-b]pyridine N-oxide, demonstrating the versatile chemistry these structures can undergo to yield various derivatives with distinct chemical properties (Shiotani & Taniguchi, 1996).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystallinity, are determined by the compound's molecular structure. Studies on similar compounds, such as the synthesis and characterization of new polyamides based on pyridine derivatives, shed light on how structural elements influence these physical properties, including thermal stability and solubility in various solvents (Faghihi & Mozaffari, 2008).
Chemical Properties Analysis
The chemical properties, like acidity/basicity, reactivity towards nucleophiles or electrophiles, and the ability to form complexes with metals or other molecules, are fundamental aspects that define the application potential of a compound. Research into the reactivity of furan and pyridine derivatives, such as their capacity to engage in various organic reactions, illustrates the chemical versatility of these frameworks. An example includes the metal-free synthesis of 2,4,6-trisubstituted pyridines from methyl ketones and (hetero)arylcarboxamides, highlighting the reactivity and potential transformation of pyridine derivatives into complex structures (Prek et al., 2015).
properties
IUPAC Name |
N,N-dimethyl-5-[[2-oxo-3-(trifluoromethyl)pyridin-1-yl]methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O3/c1-18(2)13(21)11-6-5-9(22-11)8-19-7-3-4-10(12(19)20)14(15,16)17/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGLPOSXQLDUAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(O1)CN2C=CC=C(C2=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-5-{[2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]methyl}-2-furamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(diethylamino)phenyl]-N'-phenylurea](/img/structure/B5639670.png)


![N-{2-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-1,2,3,4-tetrahydroisoquinolin-7-yl}pyridine-2-carboxamide](/img/structure/B5639683.png)


![(1S*,5R*)-3-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-3,9-diazabicyclo[3.3.2]decan-10-one](/img/structure/B5639712.png)



![2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5639736.png)
![ethyl 1-[4-(methylthio)benzyl]-4-piperidinecarboxylate](/img/structure/B5639751.png)
![5-[2-(2-allyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)-2-oxoethyl]-2,4-imidazolidinedione](/img/structure/B5639752.png)
![2-ethyl-N,4-diphenyl-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5639753.png)